molecular formula C11H19O4- B14175426 (2R)-2-(Butoxycarbonyl)hexanoate CAS No. 924888-66-4

(2R)-2-(Butoxycarbonyl)hexanoate

Cat. No.: B14175426
CAS No.: 924888-66-4
M. Wt: 215.27 g/mol
InChI Key: YTRBXPPVQRYRSE-SECBINFHSA-M
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Description

(2R)-2-(Butoxycarbonyl)hexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a butoxycarbonyl group attached to a hexanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Butoxycarbonyl)hexanoate typically involves the esterification of hexanoic acid with butanol in the presence of a catalyst. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Butoxycarbonyl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-2-(Butoxycarbonyl)hexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(Butoxycarbonyl)hexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of enzymes such as esterases, leading to the formation of hexanoic acid and butanol. This hydrolysis reaction is crucial in biological systems where esters are metabolized .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(Methoxycarbonyl)hexanoate
  • (2R)-2-(Ethoxycarbonyl)hexanoate
  • (2R)-2-(Propoxycarbonyl)hexanoate

Uniqueness

(2R)-2-(Butoxycarbonyl)hexanoate is unique due to its specific butoxycarbonyl group, which imparts distinct reactivity and properties compared to its analogs. The longer alkyl chain in the butoxycarbonyl group can influence the compound’s solubility, boiling point, and overall reactivity .

Properties

CAS No.

924888-66-4

Molecular Formula

C11H19O4-

Molecular Weight

215.27 g/mol

IUPAC Name

(2R)-2-butoxycarbonylhexanoate

InChI

InChI=1S/C11H20O4/c1-3-5-7-9(10(12)13)11(14)15-8-6-4-2/h9H,3-8H2,1-2H3,(H,12,13)/p-1/t9-/m1/s1

InChI Key

YTRBXPPVQRYRSE-SECBINFHSA-M

Isomeric SMILES

CCCC[C@H](C(=O)[O-])C(=O)OCCCC

Canonical SMILES

CCCCC(C(=O)[O-])C(=O)OCCCC

Origin of Product

United States

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